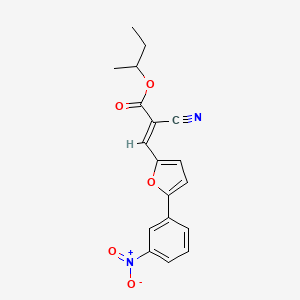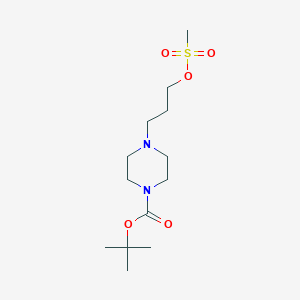
tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate is a synthetic organic compound widely used in scientific research This compound consists of a piperazine ring bonded to a tert-butyl ester and a methylsulfonyl-oxypropyl group
Synthetic Routes and Reaction Conditions
First Step Preparation of Intermediate: : The synthesis typically begins with the preparation of an intermediate compound through a series of chemical reactions, including substitution and addition reactions.
Second Step Functional Group Introduction: : The tert-butyl ester and the methylsulfonyl-oxypropyl group are introduced through specific reactions, often involving alkylation and sulfonylation processes.
Reaction Conditions: : The reactions are generally conducted under controlled temperatures, with the use of catalysts and solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow processes and advanced reactor designs may be employed to achieve efficient synthesis.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the methylsulfonyl-oxypropyl group is converted to different oxidation states, forming sulfoxides or sulfones.
Substitution: : Various nucleophiles can substitute the tert-butyl ester or methylsulfonyl-oxypropyl group under appropriate conditions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, amines, thiols.
Major Products Formed
Chemistry
This compound is used as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a versatile building block for the development of new compounds.
Biology
In biological research, this compound can be used to modify proteins and peptides, enabling the study of biological processes and the development of new bioconjugates.
Medicine
The compound's structural features make it a potential candidate for drug development. It can be used to synthesize novel pharmaceutical agents with specific therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized functions.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate exerts its effects depends on its chemical reactivity and the specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions. These interactions can trigger signaling pathways, alter molecular conformations, and affect cellular processes.
Similar Compounds
tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate: : Similar in structure but with different alkyl chain length.
tert-Butyl 4-(3-(methylthio)propyl)piperazine-1-carboxylate: : Contains a methylthio group instead of a methylsulfonyl-oxy group.
tert-Butyl 4-(3-((methylsulfonyl)oxy)butyl)piperazine-1-carboxylate: : Features a butyl chain rather than a propyl chain.
Uniqueness
This compound stands out due to its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the methylsulfonyl-oxypropyl group, in particular, enhances its chemical versatility compared to similar compounds.
There you go! Dive into the details and let me know what stands out the most to you.
Properties
IUPAC Name |
tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODWHVTHJKQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2863062.png)
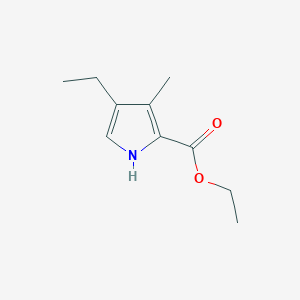
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)
![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)
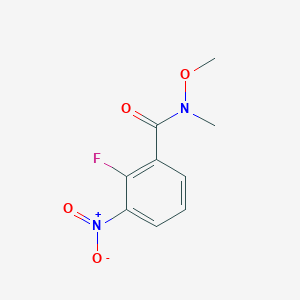
![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)
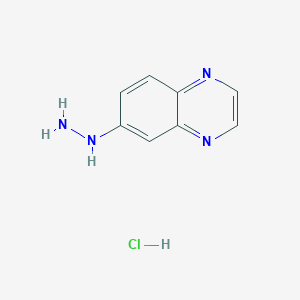
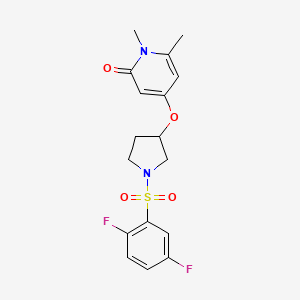
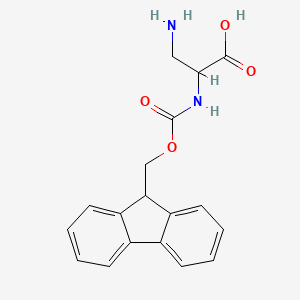
![4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)
![Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B2863078.png)
